Cas no 1807237-80-4 (4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
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- インチ: 1S/C9H5ClF3NO2S/c1-5-2-6(4-14)3-7(9(11,12)13)8(5)17(10,15)16/h2-3H,1H3
- InChIKey: KSYIUXSKLSPHJR-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(C)=CC(C#N)=CC=1C(F)(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 433
- トポロジー分子極性表面積: 66.3
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011816-500mg |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1807237-80-4 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010011816-1g |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1807237-80-4 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010011816-250mg |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
1807237-80-4 | 97% | 250mg |
504.00 USD | 2021-07-06 |
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chlorideに関する追加情報
Introduction to 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807237-80-4) and Its Applications in Modern Chemical Biology
The compound 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807237-80-4) represents a significant advancement in the realm of chemical biology, particularly in the synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features, including a cyano group, a methyl substituent, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety, make it a versatile intermediate for various synthetic transformations. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in cutting-edge research.
From a structural perspective, the presence of a sulfonyl chloride group (-SO₂Cl) at the para position relative to the trifluoromethyl group (-CF₃) enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. The cyano group (-CN) further contributes to the compound's reactivity by acting as an electron-withdrawing substituent, which can influence the electronic properties of the aromatic system. The methyl group (-CH₃) at the ortho position adds another layer of complexity, influencing steric interactions and potential regioselectivity in reactions.
In recent years, 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride has garnered attention in the development of biologically active molecules. The trifluoromethyl group is particularly noteworthy, as it is widely recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. For instance, studies have demonstrated its utility in synthesizing sulfonamide-based inhibitors targeting various enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical trials for treating conditions such as diabetes and cancer.
The cyano group also plays a crucial role in medicinal chemistry. It can be further functionalized to introduce other pharmacophores or serve as a handle for derivatization into pharmacologically relevant compounds. Researchers have leveraged this property to develop novel scaffolds for kinase inhibitors and other therapeutic agents. The sulfonyl chloride moiety is particularly valuable for introducing sulfonamide functionalities, which are prevalent in many FDA-approved drugs due to their potent biological activity.
Synthetic methodologies involving 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride have been optimized for high yield and selectivity. One common approach involves the sulfonylation of 4-cyano-2-methyl-6-(trifluoromethyl)benzoic acid using chlorosulfonic acid or equivalent reagents under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the trifluoromethyl group at the desired position, followed by sulfonylation. These methods highlight the compound's adaptability in multi-step synthetic routes.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride. Molecular modeling studies have revealed that the trifluoromethyl group induces significant electron density shifts across the aromatic ring, making certain positions more susceptible to electrophilic attack. This insight has guided researchers in designing more efficient synthetic strategies and predicting potential side reactions. Such computational tools are indispensable in modern drug discovery pipelines.
The agrochemical industry has also benefited from the versatility of 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride. Sulfonylurea herbicides, a class of compounds known for their high efficacy and low environmental impact, often incorporate similar structural motifs. Researchers have synthesized derivatives of this compound that exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. These findings underscore the compound's potential beyond pharmaceutical applications.
In conclusion, 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807237-80-4) is a multifaceted intermediate with broad utility in chemical biology and drug discovery. Its unique structural features enable diverse synthetic transformations and biological activities, making it indispensable for researchers developing novel therapeutics and agrochemicals. As our understanding of its reactivity continues to evolve through experimental and computational studies, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.
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